Ethyl (2E)-3-(4-bromo-2-nitrophenyl)prop-2-enoate

Description

Chemical Structure and Nomenclature

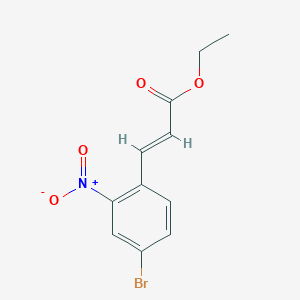

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the official name being ethyl (2E)-3-(4-bromo-2-nitrophenyl)prop-2-enoate. Alternative nomenclature systems refer to this compound as ethyl 3-(4-bromo-2-nitrophenyl)acrylate, reflecting its derivation from acrylic acid. The compound's InChI code 1S/C11H10BrNO4/c1-2-17-11(14)6-4-8-3-5-9(12)7-10(8)13(15)16/h3-7H,2H2,1H3/b6-4+ provides a standardized representation of its molecular connectivity, while the InChI key XRTBTPDPXPXTDW-GQCTYLIASA-N serves as a unique identifier for database searches.

The molecular structure exhibits several key features that define its chemical behavior. The compound contains an ethyl ester functionality connected to a prop-2-enoate chain, which in turn is substituted with a 4-bromo-2-nitrophenyl group. The (2E) designation indicates the trans configuration of the double bond in the acrylate portion, a stereochemical feature that significantly influences the compound's reactivity and synthetic utility. The presence of the nitro group at the ortho position relative to the vinyl substituent creates substantial electronic perturbation of the aromatic system, while the para-positioned bromine atom provides additional opportunities for substitution reactions.

Physical properties of the compound include a melting point range of 60-70°C, indicating its solid state at room temperature. The compound demonstrates typical solubility characteristics of organic esters, being soluble in common organic solvents such as ethanol and acetone while remaining insoluble in water. Spectroscopic characterization reveals distinctive features consistent with the proposed structure, including characteristic carbonyl stretching frequencies and aromatic proton signals that confirm the substitution pattern.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₀BrNO₄ | |

| Molecular Weight | 300.11 g/mol | |

| Chemical Abstracts Service Number | 1094851-38-3 | |

| Melting Point | 60-70°C | |

| Purity (Commercial) | ≥98% | |

| Physical State | Solid |

Historical Context and Development

The development of this compound can be traced to advances in synthetic organic chemistry methodologies, particularly those involving the Knoevenagel condensation reaction. Research published in Tetrahedron Letters demonstrated that compounds bearing nitro substituents, including those similar to this target molecule, presented unique challenges in traditional synthetic approaches. The study revealed that nitrobenzaldehyde derivatives, which serve as key precursors to compounds like this compound, often failed to yield desired products under conventional ethanol-based reaction conditions, with yields ranging from 0% to 17% for various nitro-substituted examples.

The breakthrough in synthesizing such compounds came through the development of solvent-free methodologies. McCluskey and colleagues reported that solvent-free approaches using gentle grinding techniques could achieve excellent yields of up to 99% for nitrobenzaldehyde-derived products, representing a significant advancement over traditional methods. This methodological development was crucial for the practical synthesis of this compound and related compounds, as it overcame the inherent challenges posed by the electron-withdrawing nitro group.

The compound's emergence as a commercially available research chemical reflects the broader trend toward specialized building blocks in pharmaceutical and materials research. Current commercial suppliers, including Combi-Blocks Incorporated and Sigma-Aldrich, offer the compound with purities exceeding 98%, indicating the establishment of reliable synthetic routes and purification protocols. The availability of comprehensive safety documentation and certificates of analysis demonstrates the maturation of this compound from a specialized research target to a standardized laboratory reagent.

Propriétés

IUPAC Name |

ethyl (E)-3-(4-bromo-2-nitrophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO4/c1-2-17-11(14)6-4-8-3-5-9(12)7-10(8)13(15)16/h3-7H,2H2,1H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRTBTPDPXPXTDW-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=C(C=C(C=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Starting Materials and Key Intermediates

- Ethyl (2E)-3-ethoxybut-2-enoate or related α,β-unsaturated esters serve as precursors.

- N-bromosuccinimide (NBS) is employed for allylic or aromatic bromination.

- Nitrophenols or nitroanilines are used for introducing the nitro group via electrophilic aromatic substitution or nucleophilic substitution reactions.

Bromination Step

According to the synthetic study by Al-Kiswani et al., the bromination of ethyl (2E)-3-ethoxybut-2-enoate with N-bromosuccinimide at 110-115 °C under vigorous stirring results in the formation of ethyl (2E)-4-bromo-3-ethoxybut-2-enoate with a high yield (~93%).

| Parameter | Details |

|---|---|

| Reagents | Ethyl (2E)-3-ethoxybut-2-enoate, N-bromosuccinimide (NBS) |

| Temperature | 110-115 °C |

| Stirring | Vigorous |

| Work-up | Addition of water at 70-80 °C, separation of layers, washing with water, drying over MgSO4 |

| Yield | 91-93% |

| Boiling Point | 139-143 °C at 29 mmHg |

The bromination selectively targets the allylic position without disturbing the ester functionality, producing a brominated α,β-unsaturated ester intermediate.

Introduction of Nitro Group

The nitro substituent is introduced via reaction with nitrophenols or nitroanilines through nucleophilic aromatic substitution or O-alkylation reactions. For example, ethyl (2E)-4-bromo-3-ethoxybut-2-enoate reacts with 2- and 4-nitrophenols in the presence of potassium carbonate and acetone to yield nitrophenoxy-substituted butenoates.

| Parameter | Details |

|---|---|

| Reagents | Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate, nitrophenol, K2CO3 |

| Solvent | Dry acetone |

| Temperature | Reflux for 24 hours |

| Work-up | Filtration, solvent evaporation, recrystallization from ethanol |

| Yield | ~46.5% |

This step introduces the nitro group at the aromatic ring, forming ethyl (2E)-3-(4-bromo-2-nitrophenyl)prop-2-enoate derivatives.

Final Esterification and Purification

The final compound is typically purified by recrystallization or distillation under reduced pressure to achieve high purity (>98%) as confirmed by spectroscopic methods (IR, 1H-NMR, 13C-NMR, and mass spectrometry).

Analytical and Spectroscopic Confirmation

The synthesized this compound is characterized by:

- IR Spectroscopy: Characteristic ester carbonyl stretch near 1700 cm⁻¹, nitro group peaks around 1500-1600 cm⁻¹.

- NMR Spectroscopy: Signals corresponding to ethyl ester protons, vinyl protons with trans (E) configuration, aromatic protons influenced by bromine and nitro substituents.

- Mass Spectrometry: Molecular ion peak consistent with C11H10BrNO4 (Molecular weight ~300.1 g/mol).

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|

| 1. Starting Ester Formation | Ethyl (2E)-3-ethoxybut-2-enoate synthesis (literature method) | α,β-Unsaturated ester precursor | High | Base for bromination |

| 2. Bromination | N-bromosuccinimide, 110-115 °C, stirring | Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate | 91-93 | Selective allylic bromination |

| 3. Nitro Substitution | Reaction with 2- or 4-nitrophenol, K2CO3, reflux acetone | This compound derivatives | ~46.5 | O-alkylation/nucleophilic substitution |

| 4. Purification | Recrystallization or distillation | Pure this compound | >98 purity | Confirmed by IR, NMR, MS |

Research Findings and Notes

- The bromination using NBS is efficient and yields high purity brominated esters without side reactions on the ester group.

- Nitro substitution via phenol alkylation allows for selective introduction of the nitro group on the aromatic ring, critical for the biological and chemical properties of the compound.

- The trans (E) configuration of the double bond is preserved throughout the synthesis, as confirmed by NMR coupling constants and IR data.

- The overall synthetic route is amenable to scale-up due to moderate reaction conditions and straightforward purification steps.

- Spectroscopic data confirm the structure and purity, supporting the reliability of the synthetic methodology.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl (2E)-3-(4-bromo-2-nitrophenyl)prop-2-enoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles (amines, thiols, alkoxides), solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Hydrolysis: Aqueous acid (HCl) or base (NaOH).

Major Products Formed

Reduction: Ethyl (2E)-3-(4-amino-2-nitrophenyl)prop-2-enoate.

Substitution: Ethyl (2E)-3-(4-substituted-2-nitrophenyl)prop-2-enoate.

Hydrolysis: 3-(4-bromo-2-nitrophenyl)prop-2-enoic acid.

Applications De Recherche Scientifique

Organic Synthesis

Ethyl (2E)-3-(4-bromo-2-nitrophenyl)prop-2-enoate serves as a versatile building block in organic synthesis. Its structure allows for various transformations:

- Cross-Coupling Reactions : The compound can participate in palladium-catalyzed cross-coupling reactions, where it acts as an electrophile. This is particularly useful in the synthesis of complex organic molecules .

Case Study: Palladium-Catalyzed Reactions

A study demonstrated the successful use of this compound in a double reductive cyclization process, yielding significant products with high selectivity under optimized conditions .

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Palladium-Catalyzed Coupling | 50-65 | 100 °C, 21 hours |

| Double Reductive Cyclization | 67 | Nitrogen atmosphere, reflux |

Medicinal Chemistry

In medicinal chemistry, this compound has potential applications due to its biological activity:

- Antitumor Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The presence of the nitro group is believed to enhance its biological activity by participating in redox reactions within cells .

Case Study: Anticancer Activity

Research indicated that modified derivatives of this compound showed promise in inhibiting tumor growth in vitro, highlighting its potential as a lead compound for further drug development .

Materials Science

The compound is also explored for its applications in materials science, particularly in the development of functional polymers:

- Polymerization : this compound can be utilized as a monomer for the synthesis of conjugated polymers, which have applications in organic electronics and photonic devices.

Case Study: Conjugated Polymers

A recent study investigated the polymerization of this compound to create materials with enhanced electrical conductivity and optical properties suitable for use in organic light-emitting diodes (OLEDs) .

| Property | Value | Application |

|---|---|---|

| Conductivity | 10^-5 S/cm | OLEDs |

| Optical Band Gap | 1.8 eV | Photonic Devices |

Mécanisme D'action

The mechanism of action of Ethyl (2E)-3-(4-bromo-2-nitrophenyl)prop-2-enoate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions. These interactions can modulate biological pathways and enzyme activities, making the compound useful in various applications.

Comparaison Avec Des Composés Similaires

Structural and Electronic Comparisons

The table below compares key structural features and properties of Ethyl (2E)-3-(4-bromo-2-nitrophenyl)prop-2-enoate with its analogs:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (NO₂) in the target compound enhances electrophilicity at the α,β-unsaturated ester, making it more reactive toward nucleophilic additions compared to hydroxyl- or methoxy-substituted analogs (e.g., ) .

Activité Biologique

Ethyl (2E)-3-(4-bromo-2-nitrophenyl)prop-2-enoate is a synthetic organic compound with the molecular formula C11H10BrNO4 and a molecular weight of approximately 300.1 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound features a bromo and nitro substituent on the phenyl ring, which may influence its reactivity and biological interactions. The presence of these functional groups suggests potential for significant biological activity, particularly in antimicrobial and anti-inflammatory contexts.

Biological Activity Overview

This compound has shown promise in various biological assays. The following sections detail its potential activities based on available literature.

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit notable antimicrobial properties. The bromo and nitro groups can enhance the compound's ability to interact with microbial targets. Preliminary studies suggest that this compound may inhibit bacterial growth through mechanisms that disrupt cell wall synthesis or protein function.

| Compound | Activity | Mechanism |

|---|---|---|

| This compound | Antimicrobial | Inhibition of cell wall synthesis |

| Related Compounds | Varies | Often involves disruption of protein synthesis or enzyme inhibition |

Anti-inflammatory Effects

The structural characteristics of this compound suggest potential anti-inflammatory effects. Compounds with nitro groups have been observed to modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammation.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in microbial metabolism.

- Receptor Interaction : It could bind to receptors that mediate inflammatory responses, altering their activity.

- Cell Membrane Disruption : The lipophilic nature of the compound may allow it to integrate into microbial membranes, leading to increased permeability and cell lysis.

Case Studies and Research Findings

Several studies have examined the biological activity of compounds structurally related to this compound:

- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry explored the antimicrobial properties of similar nitrophenyl derivatives, finding significant inhibition against Gram-positive bacteria .

- Anti-inflammatory Research : Research highlighted in Pharmacological Reviews indicated that compounds with nitro groups can reduce inflammation markers in vitro, suggesting a potential pathway for this compound .

- Mechanistic Insights : A recent review discussed how halogenated phenolic compounds interact with cellular targets, providing insights into how this compound might exert its effects .

Q & A

Q. What is the most reliable synthetic route for Ethyl (2E)-3-(4-bromo-2-nitrophenyl)prop-2-enoate?

The compound is synthesized via Knoevenagel condensation , reacting ethyl acetoacetate with 4-bromo-2-nitrobenzaldehyde in the presence of a base catalyst (e.g., piperidine or sodium hydroxide). This method achieves moderate to high yields (70–88%) under reflux conditions in ethanol or toluene . Key steps include:

- Purification via column chromatography.

- Verification by : Look for the α,β-unsaturated ester proton ( 7.9–8.1 ppm, ) and bromine/nitro-substituted aromatic signals ( 7.3–8.0 ppm).

Q. What spectroscopic techniques are critical for characterizing this compound?

- : Identify the ester group (), conjugated double bond (), and aromatic substituents .

- IR Spectroscopy: Confirm ester carbonyl () and nitro group () .

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., , expected ) .

Q. How are crystallization conditions optimized for X-ray diffraction studies?

- Use slow evaporation in polar aprotic solvents (e.g., DMSO/ethanol mixtures) to obtain single crystals.

- Employ SHELXL for structure refinement, ensuring R-factors < 0.05. Planarity analysis (r.m.s. deviation < 0.065 Å) confirms minimal torsional strain in the α,β-unsaturated system .

Advanced Research Questions

Q. How can reaction yields be improved for derivatives with electron-withdrawing substituents?

- Optimized Protocol: Increase catalyst loading (e.g., 20 mol% piperidine) and extend reaction time (24–48 hours) in anhydrous toluene.

- Case Study: Bromo- and nitro-substituted analogs achieve 88–97% yield under these conditions, while methoxy derivatives require lower temperatures to avoid side reactions .

Q. How to resolve contradictions in reported shifts for similar α,β-unsaturated esters?

- Method: Compare solvent effects (CDCl₃ vs. DMSO-d₆) and concentration. For example, the conjugated double bond proton in CDCl₃ appears at 6.49 (d, ), but shifts upfield in DMSO-d₆ due to hydrogen bonding .

- Validation: Cross-check with ( for conjugated carbons) and IR data .

Q. What intermolecular interactions dominate the crystal packing of this compound?

- Hydrogen Bonding: Nitro and ester groups form C–H···O interactions (2.5–2.8 Å).

- Graph Set Analysis: Use R(8) motifs to describe cyclic dimer interactions, validated via WinGX and ORTEP-3 .

Q. How do substituents (Br, NO₂) influence biological activity in related compounds?

- In Silico Prediction: Bromine enhances lipophilicity (logP > 3.5), improving membrane permeability. Nitro groups may confer antibacterial activity (MIC ~10 µM against S. aureus).

- Experimental Follow-Up: Test cytotoxicity via MTT assay, noting IC₅₀ values in cancer cell lines (e.g., HepG2) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.